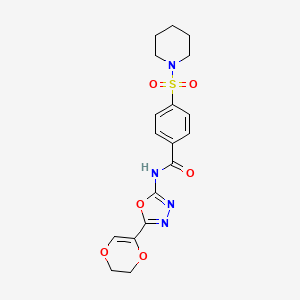

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Descripción

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (IUPAC name: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide) is a 1,3,4-oxadiazole derivative featuring a dihydro-1,4-dioxin moiety and a piperidinylsulfonyl substituent. Its molecular formula is C₂₂H₂₂N₄O₆S, with an average mass of 470.50 g/mol and a monoisotopic mass of 470.1264 Da . The compound is structurally characterized by:

- A 1,3,4-oxadiazole core, a heterocyclic scaffold known for metabolic stability and diverse bioactivity.

- A 4-(piperidin-1-ylsulfonyl)benzamide group at the 2-position, contributing to solubility and target-binding specificity.

Purity is typically confirmed via HPLC (95–100%) and structural validation via NMR and ESI-MS .

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6S/c23-16(19-18-21-20-17(28-18)15-12-26-10-11-27-15)13-4-6-14(7-5-13)29(24,25)22-8-2-1-3-9-22/h4-7,12H,1-3,8-11H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVYNPZEJCVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The table below highlights key structural analogs, emphasizing substituent variations, synthetic yields, and reported bioactivities:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Piperidinylsulfonyl vs.

- Dihydrodioxin vs.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Answer :

- Scaffold Modification : Synthesize analogs with variations in the dioxin (e.g., tetrahydrofuran replacement) and sulfonamide (e.g., morpholine vs. piperidine) groups .

- Data Correlation : Use multivariate regression (e.g., PLS) to link structural descriptors (e.g., LogP, polar surface area) to bioactivity .

- Validation : Test top analogs in orthogonal assays (e.g., kinase panel vs. cytotoxicity) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.